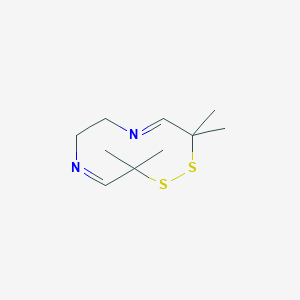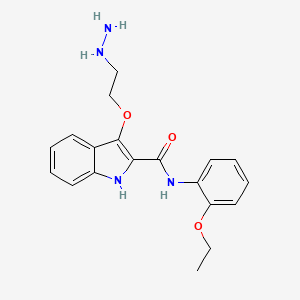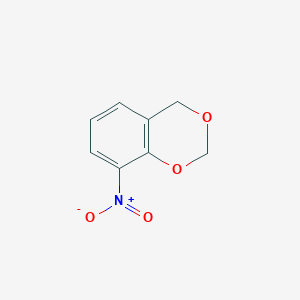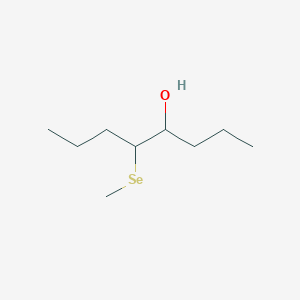
5-(Methylselanyl)octan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylselanyl)octan-4-ol is an organic compound with the molecular formula C9H20OSe It is a secondary alcohol with a hydroxyl group (-OH) attached to the fourth carbon of an octane chain, and a methylselanyl group (-SeCH3) attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylselanyl)octan-4-ol typically involves the introduction of the methylselanyl group into an octanol derivative. One common method is the nucleophilic substitution reaction where a suitable octanol derivative reacts with a methylselanyl reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final conversion to the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylselanyl)octan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Methylselanyl)octan-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Methylselanyl)octan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the methylselanyl group can participate in redox reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(Methylthio)octan-4-ol: Similar structure but with a sulfur atom instead of selenium.
5-(Methylselanyl)hexan-4-ol: Shorter carbon chain but similar functional groups.
5-(Methylselanyl)decan-4-ol: Longer carbon chain but similar functional groups.
Uniqueness
5-(Methylselanyl)octan-4-ol is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activity, making them valuable in various research and industrial applications.
Propiedades
Número CAS |
58873-23-7 |
|---|---|
Fórmula molecular |
C9H20OSe |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
5-methylselanyloctan-4-ol |
InChI |
InChI=1S/C9H20OSe/c1-4-6-8(10)9(11-3)7-5-2/h8-10H,4-7H2,1-3H3 |
Clave InChI |
HSUWRNGVEFHNCF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CCC)[Se]C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


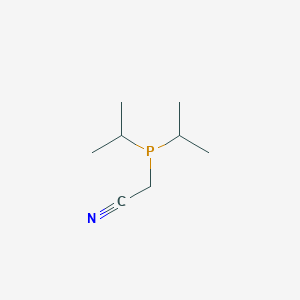
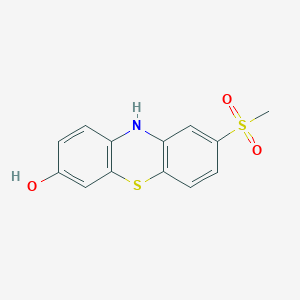
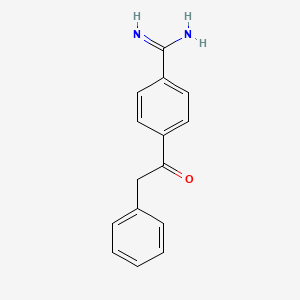
![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
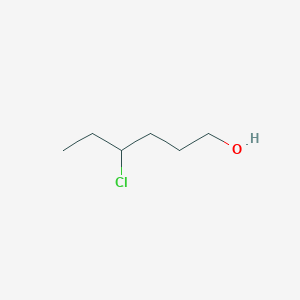
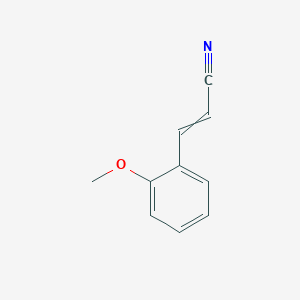
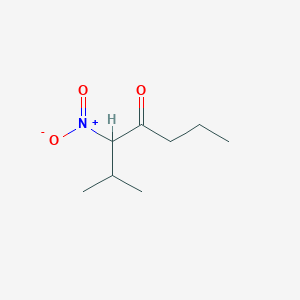
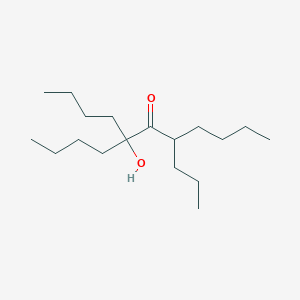
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
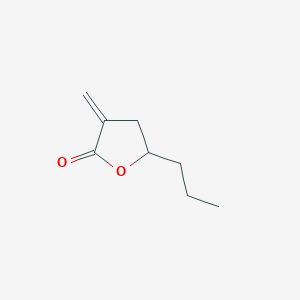
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
